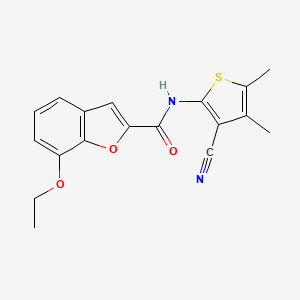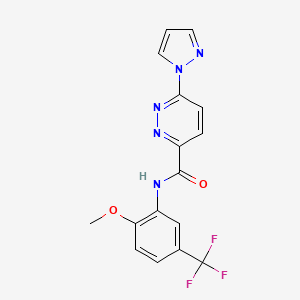
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a pyrazolyl-pyridazine core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolyl-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazine derivative can react with a diketone to form the pyrazole ring, which is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the compound with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl or methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its unique chemical properties could contribute to the development of new materials with desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(2-trifluoromethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(2-methoxy-5-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to the presence of both the trifluoromethyl and methoxy groups These groups confer unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c1-26-13-5-3-10(16(17,18)19)9-12(13)21-15(25)11-4-6-14(23-22-11)24-8-2-7-20-24/h2-9H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXYZWJLNLDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
![2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2837140.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)
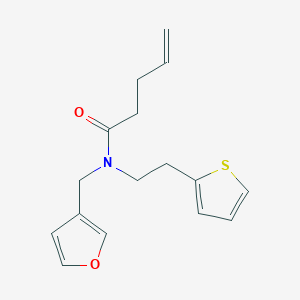
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)
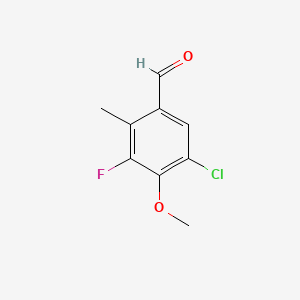
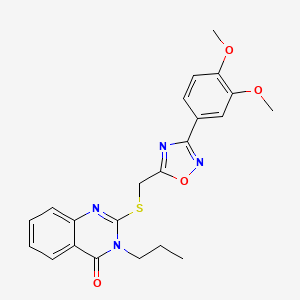
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2837153.png)
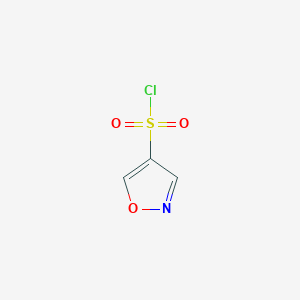
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)
